molecular formula C8H7N3O2 B3219269 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid CAS No. 1190317-13-5

3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Cat. No.: B3219269
CAS No.: 1190317-13-5
M. Wt: 177.16 g/mol
InChI Key: HYVCOYXHHGQHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a chemical building block belonging to the class of pyrrolopyridines, also known as azaindoles. These bicyclic heterocyclic compounds, which consist of a pyrrole ring fused to a pyridine ring, are recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to purine bases . This specific compound features both an amino and a carboxylic acid functional group, making it a versatile intermediate for the synthesis of more complex molecules via further functionalization, such as amide coupling or nucleophilic substitution reactions. While specific biological data for this exact compound is not available in the public domain, the broader pyrrolopyridine scaffold is the subject of intensive research. Pyrrolopyridine derivatives have demonstrated a wide spectrum of pharmacological activities in scientific studies. Notably, they have shown significant potential in the development of novel antimicrobial agents to address the critical global health challenge of antimicrobial resistance (AMR) . Furthermore, various pyrrolopyridine isomers are being investigated for their anticancer properties, acting through mechanisms such as kinase inhibition and disruption of tubulin polymerization . The presence of multiple nitrogen atoms in the structure allows these compounds to participate key molecular interactions, contributing to their affinity for various biological targets. This product is intended for research and development purposes as a chemical synthon. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-3-10-5-1-2-6(8(12)13)11-7(4)5/h1-3,10H,9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVCOYXHHGQHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or copper catalysts, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to scale up the production process. These methods not only enhance efficiency but also reduce the environmental impact by minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further modifications .

Scientific Research Applications

3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in modulating biological pathways and enzyme activities.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, due to its ability to inhibit specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolopyridine Derivatives

a. 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic Acid (CAS 872355-64-1)
  • Structure: Lacks the 3-amino group but retains the 5-carboxylic acid.
  • Applications : Used as a scaffold for synthesizing amide derivatives, such as VU6007519, which is an M1 positive allosteric modulator .
b. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS 1203498-99-0)
  • Structure : Chloro substituent at position 5 and carboxylic acid at position 3.
  • Properties : The chloro group increases lipophilicity, which may enhance membrane permeability but reduce solubility.
  • Applications : Serves as a pharmaceutical intermediate, highlighting its role in antileishmanial or kinase inhibitor candidates .
c. 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid (CAS 1190313-55-3)
  • Structure : Contains formyl and methyl groups at positions 3 and 4, respectively.
  • Properties : The formyl group introduces reactivity for further functionalization, while the methyl group adds steric bulk.
  • Applications : Likely used in targeted covalent inhibitors due to the formyl group’s electrophilicity .

Pyrazolopyridine Derivatives

a. 4-Aminopyrazolo[3,4-b]pyridine-5-carboxylic Acid Ester
  • Structure: Pyrazole fused to pyridine with an amino group and ester substituent.
  • Properties : The ester group improves lipophilicity compared to the carboxylic acid.
  • Applications: Reported as a selective A1 adenosine receptor inhibitor, demonstrating the impact of heterocycle substitution on receptor selectivity .
b. 3-Bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid (CAS MDLMFCD18392221)
  • Structure : Bromine at position 3 and carboxylic acid at position 4.
  • Properties : Bromine enhances molecular weight (229.07 g/mol) and may stabilize halogen bonds in protein interactions.
  • Applications : Useful in Suzuki coupling reactions for biaryl synthesis .

Furopyridine Derivatives

Furo[3,2-b]pyridine-5-carboxylic Acid (CAS 56473-91-7)
  • Structure : Furan fused to pyridine with a carboxylic acid.
  • Properties : The oxygen in the furan ring increases polarity compared to pyrrolopyridines.
  • Applications : Explored in antiviral and anti-inflammatory agents due to furan’s metabolic stability .

Structural and Functional Comparison Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications
3-Amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid Pyrrolo[3,2-b]pyridine 3-NH₂, 5-COOH 193.16 Drug scaffold, kinase inhibitors
1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid Pyrrolo[3,2-b]pyridine 5-COOH 178.15 Amide derivatives for allosteric modulators
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Pyrrolo[2,3-b]pyridine 5-Cl, 3-COOH 196.59 Antileishmanial agents
4-Aminopyrazolo[3,4-b]pyridine-5-carboxylic acid ester Pyrazolo[3,4-b]pyridine 4-NH₂, 5-COOR Varies A1 adenosine receptor inhibitors
Furo[3,2-b]pyridine-5-carboxylic acid Furo[3,2-b]pyridine 5-COOH 163.13 Antiviral/anti-inflammatory candidates

Biological Activity

3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a unique pyrrolo[3,2-b]pyridine structure, which contributes to its interaction with various biological targets. The presence of an amino group and a carboxylic acid enhances its solubility and reactivity, making it suitable for drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth in cancer models .
  • Receptor Modulation : The compound can bind to various receptors, modulating their activity and influencing downstream signaling pathways .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties by inhibiting FGFR signaling pathways. For instance, in vitro assays indicated that it reduced proliferation and induced apoptosis in breast cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising results against various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

Research on related pyrrolo derivatives indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
CancerInhibited FGFRs leading to reduced proliferation in breast cancer cells.
AntimicrobialShowed activity against multiple bacterial strains.
NeuroprotectionIndicated potential protective effects in neurodegenerative models.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing appropriate precursors under controlled conditions.
  • Reduction Reactions : Converting nitro derivatives to amino forms using reducing agents like sodium borohydride .

Derivatives of this compound have been synthesized to enhance its biological activity and selectivity towards specific targets.

Q & A

Basic Question: What are the established synthetic routes for 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:

  • Step 1: Cyclization of precursors like 2-chloronicotinic acid with thiourea under reflux conditions in DMSO, catalyzed by triethylamine .
  • Step 2: Amination via nucleophilic substitution using ammonia or protected amines.
  • Step 3: Carboxylic acid group retention or introduction through hydrolysis of ester intermediates (e.g., tert-butyl esters) under acidic conditions .
    Key Considerations: Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic Question: How is the structural identity of this compound confirmed in research settings?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra verify aromatic protons (δ 6.5–8.5 ppm) and amine/carboxylic acid functionalities (broad signals for NH₂ and COOH) .
  • Infrared Spectroscopy (IR): Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 178.16 for C₈H₇N₃O₂) .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Store under anhydrous conditions (sealed with desiccants) at room temperature to prevent hydrolysis of the carboxylic acid group .
  • For long-term stability, use argon/vacuum sealing to avoid oxidation. Avoid exposure to light (store in amber vials) .

Advanced Question: How can researchers optimize synthetic yields when scaling up production?

Methodological Answer:

  • Catalyst Screening: Test alternatives to triethylamine (e.g., DMAP or DBU) to enhance cyclization efficiency .
  • Solvent Optimization: Replace DMSO with less viscous solvents (e.g., DMF or acetonitrile) for better mixing in large batches .
  • Temperature Control: Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Advanced Question: How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Tautomerism Analysis: The pyrrolopyridine core may exhibit tautomeric shifts (e.g., NH proton exchange), leading to variable splitting. Use deuterated DMSO for NMR to stabilize tautomers .
  • X-ray Crystallography: Resolve ambiguities by obtaining a single-crystal structure, which clarifies protonation states and regiochemistry .

Advanced Question: What strategies are used to evaluate this compound's bioactivity in enzyme inhibition studies?

Methodological Answer:

  • Kinase Assays: Screen against kinase panels (e.g., GSK-3β or JNK) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are calculated via dose-response curves .
  • Molecular Docking: Model interactions with ATP-binding pockets (e.g., using PyMol or AutoDock) to rationalize selectivity .
  • Metabolic Stability: Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH) .

Advanced Question: How can researchers address poor solubility in aqueous assays?

Methodological Answer:

  • Salt Formation: Prepare sodium or potassium salts of the carboxylic acid to enhance water solubility .
  • Co-solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) for in vitro studies. Validate biocompatibility via cytotoxicity controls .

Advanced Question: What analytical methods are critical for detecting impurities in synthesized batches?

Methodological Answer:

  • HPLC-PDA/MS: Use C18 columns (gradient: 0.1% formic acid in water/acetonitrile) to separate and identify by-products (e.g., deaminated or oxidized derivatives) .
  • Elemental Analysis: Confirm stoichiometry (C, H, N) to detect residual solvents or incomplete reactions .

Advanced Question: How is this compound utilized in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Derivatization: Modify the amine (e.g., acetylation) or carboxylic acid (e.g., esterification) to probe pharmacophore requirements .
  • Analog Synthesis: Replace the pyrrolopyridine core with indole or pyrazolo[3,4-b]pyridine scaffolds to assess bioactivity shifts .

Advanced Question: What computational tools are employed to predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • pKa Determination: Employ MarvinSketch to predict ionization states (carboxylic acid pKa ~3–4, amine pKa ~8–9) for bioavailability modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.